molecular formula C18H14N2O2S B2545148 2-(3-hydroxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 872209-35-3

2-(3-hydroxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2545148
CAS No.: 872209-35-3
M. Wt: 322.38
InChI Key: KKJDNFLIHIFQKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-hydroxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the class of pyrimidine-thiones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromeno-pyrimidine core with a thione group, which contributes to its unique chemical properties.

Scientific Research Applications

2-(3-hydroxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Lawesson’s reagent or phosphorus pentasulfide as thionation agents to convert a carbonyl group into a thione group . The reaction conditions usually require heating and the presence of a suitable solvent such as toluene or xylene.

Industrial Production Methods

Industrial production of this compound may involve combinatorial and parallel synthesis techniques to optimize yield and purity. The use of automated synthesis platforms can facilitate the large-scale production of pyrimidine-thiones, ensuring consistency and efficiency in the manufacturing process .

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The thione group can be reduced to a thiol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of thiols.

    Substitution: Formation of substituted aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine-thiones: Compounds with similar core structures but different substituents.

    Chromeno-pyrimidines: Compounds with a chromeno-pyrimidine core but lacking the thione group.

Uniqueness

2-(3-hydroxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is unique due to the presence of both the chromeno-pyrimidine core and the thione group, which confer distinct chemical and biological properties. Its ability to inhibit enzymes and interact with DNA makes it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

2-(3-hydroxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c1-10-5-6-15-12(7-10)9-14-17(22-15)19-16(20-18(14)23)11-3-2-4-13(21)8-11/h2-8,21H,9H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJDNFLIHIFQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC(=CC=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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